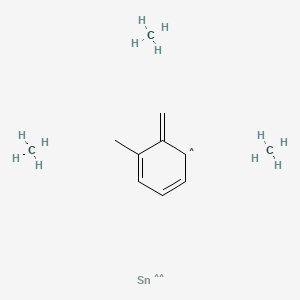
(S)-Pramipexole-d3, Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of pramipexole, a nonergot dopamine agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pramipexole. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pramipexole-d3, Dihydrochloride involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the pramipexole structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
(S)-Pramipexole-d3, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pramipexole structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various pramipexole derivatives, which can be further analyzed for their pharmacological properties.
科学研究应用
(S)-Pramipexole-d3, Dihydrochloride is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and stability of pramipexole.
Biology: Investigating the interaction of pramipexole with biological targets.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of pramipexole in clinical settings.
Industry: Developing new formulations and delivery methods for pramipexole-based therapies.
作用机制
(S)-Pramipexole-d3, Dihydrochloride exerts its effects by binding to dopamine receptors, specifically the D2, D3, and D4 receptors. By stimulating these receptors, the compound mimics the action of dopamine, leading to increased dopamine activity in the brain. This mechanism is particularly relevant in the treatment of Parkinson’s disease and restless legs syndrome, where dopamine deficiency is a key factor .
相似化合物的比较
Similar Compounds
Pramipexole: The non-deuterated form of (S)-Pramipexole-d3, Dihydrochloride.
Ropinirole: Another nonergot dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in tracing and studying the compound in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, offering insights that are not possible with non-deuterated compounds.
属性
CAS 编号 |
1217695-77-6 |
|---|---|
分子式 |
C10H17N3S |
分子量 |
214.345 |
IUPAC 名称 |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
InChI 键 |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
同义词 |
(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
![(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione](/img/structure/B562779.png)










